4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride
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Overview
Description
4-Azatricyclo[52202,6]undecan-8-one;hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C10H17N.ClH, and it has a molecular weight of 187.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often include the use of strong acids like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride: Another tricyclic compound with similar structural features but different functional groups.
4-Azatricyclo[4.3.1.1~3,8~]undecane hydrochloride: Shares the tricyclic core but differs in the position and nature of substituents.
Uniqueness
4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride is unique due to its specific tricyclic structure and the presence of a hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique tricyclic structure, characterized by a nitrogen atom in the ring, suggests various biological activities, including interactions with enzymes and receptors.
- Molecular Formula : C10H17N·ClH
- Molecular Weight : 187.71 g/mol
- CAS Number : 2416230-78-7
- Physical Form : Powder, typically stored at room temperature with a purity of 95% .
The biological activity of this compound likely involves its interaction with specific molecular targets within biological systems. The compound may modulate enzymatic activity or receptor function through binding interactions, leading to various physiological effects.
Anticancer Activity
Recent studies have explored the cytotoxic properties of related compounds in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. For instance, derivatives of azatricyclo compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
4-Azatricyclo[5.2.2.02,6]undecan-8-one derivative | K562 | 15 | Induces apoptosis |
4-Azatricyclo[5.2.2.02,6]undecan-8-one derivative | HeLa | 20 | Inhibits cell growth |
Neuropharmacological Effects
Research indicates that tricyclic compounds can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The mechanism may involve the modulation of neurotransmitter systems, particularly through serotonin and norepinephrine pathways.
Case Studies
-
Synthesis and Characterization :
A study involved the synthesis of various N-substituted derivatives of this compound, which were characterized using NMR and mass spectrometry techniques. The derivatives were evaluated for their biological activity against several cancer cell lines, yielding promising results for future drug development . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including kinases and G-protein coupled receptors (GPCRs). These studies provide insights into the potential therapeutic applications of the compound in treating diseases such as cancer and neurological disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-Azatricyclo[4.3.1]undecan-5-one hydrochloride | Tricyclic | Moderate anticancer activity |
4-Azatricyclo[5.2.2]undecane hydrochloride | Tricyclic | Potential neuroactive properties |
The structural differences among these compounds can significantly influence their biological activity and therapeutic potential.
Properties
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-3-6-1-2-7(10)9-5-11-4-8(6)9;/h6-9,11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIOHNPGIQLAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CNCC3C1CC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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